Indazole Core Confers ~6.2 pKa Unit Shift and Complete Glucuronidation Resistance Relative to Phenolic Bioisosteres
The indazole NH proton of the target compound's core scaffold exhibits an estimated pKa of approximately 16.2, compared to approximately 9–10 for a typical phenolic OH group. This ~6.2 log-unit decrease in acidity is accompanied by resistance to UGT-mediated glucuronidation: in a head-to-head study of GluN2B antagonists, the phenolic parent compounds underwent rapid glucuronide conjugation, whereas the corresponding indazole bioisosteres showed no detectable glucuronide formation [1][2]. The phenol-to-indazole replacement retained high target affinity (Ki values within 2-fold of the phenolic parent) while eliminating the predominant phase II clearance route [1].
| Evidence Dimension | Acidity (pKa) and Phase II Metabolic Susceptibility (Glucuronidation) |
|---|---|
| Target Compound Data | Indazole NH pKa ≈ 16.2; no glucuronide conjugates detected in vitro (human UGT1A enzymes) |
| Comparator Or Baseline | Phenolic OH: pKa ≈ 9–10; rapid glucuronidation observed; predominant metabolite in bile/urine |
| Quantified Difference | ΔpKa ≈ +6.2 log units; glucuronidation: detected (phenol) vs. not detected (indazole bioisostere) |
| Conditions | GluN2B NMDA receptor binding assay; UGT1A glucuronidation assay; two-electrode voltage-clamp electrophysiology in Xenopus oocytes |
Why This Matters
For procurement decisions in drug discovery programs, the indazole scaffold offers a metabolically stable phenol replacement that retains target potency while eliminating a major clearance liability, reducing the risk of late-stage attrition due to rapid phase II metabolism.
- [1] Lüken, J.; Goerges, G.; Ritter, N.; Disse, P.; Schreiber, J.A.; Schmidt, J.; Frehland, B.; Schepmann, D.; Seebohm, G.; Wünsch, B. Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. J. Med. Chem. 2023, 66 (16), 11573–11588. View Source
- [2] Santinha, D.; Pinto, M.; Rescigno, M.; et al. Phenol (bio)isosteres in drug design and development. Arch. Pharm. 2024, 358 (1), e2400700. View Source
